molecular formula C9H11N3O B13290427 5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile

5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13290427
M. Wt: 177.20 g/mol
InChI Key: DLTGOXCZDKUILM-UHFFFAOYSA-N
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Description

5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of pyridine-2-carbonitrile with 1-hydroxypropan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share structural similarities and have been studied for their pharmacological properties.

    Amino-pyrazoles: These compounds are known for their versatility in organic synthesis and medicinal chemistry.

Uniqueness

5-[(1-Hydroxypropan-2-yl)amino]pyridine-2-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-(1-hydroxypropan-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-7(6-13)12-9-3-2-8(4-10)11-5-9/h2-3,5,7,12-13H,6H2,1H3

InChI Key

DLTGOXCZDKUILM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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